molecular formula C13H20N6O4 B12404330 (2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

(2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

Cat. No.: B12404330
M. Wt: 324.34 g/mol
InChI Key: BWPYYBLIJYBCRG-RGVNZVAYSA-N
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Description

The compound (2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is a nucleoside analog Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate sugar moiety and purine base.

    Glycosylation Reaction: The sugar moiety is glycosylated with the purine base under acidic or basic conditions to form the nucleoside.

    Protection and Deprotection Steps: Protective groups are often used to protect reactive hydroxyl groups during the synthesis and are later removed.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:

    Automated Synthesis: Using automated synthesizers to streamline the process.

    High-Performance Liquid Chromatography (HPLC): For purification and quality control.

    Batch Reactors: To handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The amino groups can participate in substitution reactions to form different analogs.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Reduced nucleoside analogs.

    Substitution Products: Various substituted nucleoside analogs.

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds: Used as a starting material for the synthesis of new nucleoside analogs with potential therapeutic applications.

Biology

    DNA/RNA Studies: Used in studies to understand the mechanisms of DNA and RNA synthesis and function.

Medicine

    Antiviral Therapies: Investigated for its potential to inhibit viral replication by interfering with viral nucleic acid synthesis.

    Anticancer Therapies: Studied for its ability to inhibit the proliferation of cancer cells by disrupting DNA synthesis.

Industry

    Pharmaceutical Manufacturing: Used in the production of antiviral and anticancer drugs.

Mechanism of Action

The compound exerts its effects by incorporating into nucleic acids during their synthesis. This incorporation can lead to:

    Chain Termination: Preventing the elongation of the nucleic acid chain.

    Mutagenesis: Introducing mutations that disrupt the function of the nucleic acid.

    Inhibition of Enzymes: Inhibiting enzymes involved in nucleic acid synthesis, such as polymerases.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: Another nucleoside analog used in antiviral therapies.

    Zidovudine: A nucleoside analog used in the treatment of HIV.

    Gemcitabine: A nucleoside analog used in cancer therapy.

Uniqueness

    Structural Features: The presence of the dimethylamino group and the specific stereochemistry of the sugar moiety make this compound unique.

    Mechanism of Action: Its ability to interfere with nucleic acid synthesis in a specific manner distinguishes it from other nucleoside analogs.

Properties

Molecular Formula

C13H20N6O4

Molecular Weight

324.34 g/mol

IUPAC Name

(2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

InChI

InChI=1S/C13H20N6O4/c1-13(22)8(21)6(4-20)23-11(13)19-5-15-7-9(18(2)3)16-12(14)17-10(7)19/h5-6,8,11,20-22H,4H2,1-3H3,(H2,14,16,17)/t6-,8?,11-,13+/m1/s1

InChI Key

BWPYYBLIJYBCRG-RGVNZVAYSA-N

Isomeric SMILES

C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N=C(N=C3N(C)C)N)O

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=C(N=C3N(C)C)N)CO)O)O

Origin of Product

United States

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